molecular formula C21H18ClN5OS B2586870 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872861-81-9

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2586870
CAS No.: 872861-81-9
M. Wt: 423.92
InChI Key: OXYYBSLQQCVWSD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Structurally, it features:

  • A 3-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core, which enhances hydrophobic interactions and target binding .
  • A thioether-linked acetamide at position 4, with the acetamide further substituted by a 4-methylbenzyl group. This substitution likely improves membrane permeability and metabolic stability compared to unmodified acetamides .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-14-5-7-15(8-6-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-4-2-3-16(22)9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYBSLQQCVWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrazolo compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • A 3-chlorophenyl group at the N1 position
    • A thioether linkage
    • An N-(4-methylbenzyl) group attached to the acetamide moiety

This unique arrangement contributes to its biological activity by potentially interacting with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:

  • Adenosine Receptor Affinity :
    • Pyrazolo[3,4-d]pyrimidines have been shown to possess significant affinity for A1 adenosine receptors, which are implicated in various physiological processes including modulation of neurotransmitter release and cardiovascular function. In studies, certain derivatives demonstrated enhanced activity due to optimal substituent positioning on the pyrazole ring .
  • Antitumor Activity :
    • Compounds similar to the target molecule have been evaluated for their ability to inhibit key kinases involved in cancer progression (e.g., BRAF(V600E), CDK2). These kinases are critical in cell cycle regulation and tumor growth. The presence of the pyrazolo moiety has been linked to selective inhibition of these targets .
  • Anti-inflammatory Properties :
    • The compound's thioether linkage may enhance its interaction with inflammatory pathways. Research has shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Activity :
    • Studies on pyrazole derivatives indicate potential antibacterial and antifungal properties. For instance, certain compounds have demonstrated significant inhibitory effects against various pathogenic fungi and bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Adenosine ReceptorA1 receptor affinity leading to modulation of neurotransmitter release
AntitumorInhibition of BRAF(V600E) and CDK2 kinases
Anti-inflammatoryInhibition of LPS-induced cytokines
AntimicrobialInhibitory effects against bacterial and fungal strains

Research Findings

Recent studies have focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidines to evaluate their biological efficacy. For example:

  • Synthesis and Testing : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit specific kinases associated with cancer. The findings suggest that structural modifications significantly impact their potency .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds, showing promising results in reducing inflammation markers compared to control groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. The compound's structure suggests potential inhibition of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and cancer progression.

In Vitro Studies :
Studies have demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 = 0.46 µM
  • HCT116 (colon cancer) : IC50 = 0.39 µM
  • A549 (lung cancer) : IC50 = 26 µM
CompoundCell LineIC50 (µM)
Example 1MCF70.46
Example 2HCT1160.39
Example 3A54926

Antimicrobial Activity

The compound's thioether group may contribute to its antimicrobial properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Study on CDK Inhibition

A study investigated the inhibition of CDK2 by related pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that specific modifications on the compound enhanced its inhibitory potency against CDK2, suggesting a promising avenue for cancer therapy.

Anticancer Efficacy

Another study reported that a related pyrazolopyrimidine exhibited significant growth inhibition in various cancer cell lines with associated apoptosis induction. This highlights the potential of the compound for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name / Source Core Structure R1 (Position 1) R4 (Position 4) Acetamide Substitution Key Properties/Implications
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl Thioether-linked acetamide N-(4-methylbenzyl) Enhanced lipophilicity and kinase selectivity
N-(4-Acetamidophenyl) analog Pyrazolo[3,4-d]pyrimidine Phenyl Thioether-linked acetamide N-(4-acetamidophenyl) Increased polarity; reduced cell permeability
Example 41 Pyrazolo[3,4-d]pyrimidine Not specified Chromenone moiety Not applicable Potential π-π stacking interactions; antitumor
1-(4-Chlorobenzyl)-N-(2-methoxyethyl) analog Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl Amine N-(2-methoxyethyl) Improved solubility; altered kinase affinity
3-(Ethylthio)-1-(2-phenylpropyl) analog Pyrazolo[3,4-d]pyrimidine 2-Phenylpropyl Ethylthio-linked aminophenol Not applicable Higher metabolic stability; antitumor activity

Key Observations:

R1 Substitutions: The 3-chlorophenyl group in the target compound provides steric and electronic effects distinct from phenyl () or 4-chlorobenzyl (). Chlorine at the meta position may optimize binding to hydrophobic pockets in kinase domains .

R4 Modifications: The thioether-acetamide linkage in the target compound differs from chromenone () or amine (). Thioethers balance lipophilicity and metabolic stability compared to more labile esters or polar amines .

Acetamide Tail :

  • N-(4-methylbenzyl) in the target compound enhances lipophilicity compared to N-(4-acetamidophenyl) (), favoring passive diffusion across membranes .
  • Substitutions like N-(2-methoxyethyl) () prioritize solubility, which may compromise target engagement in hydrophobic binding sites .

Research Findings and Pharmacological Implications

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are established purine analogs with antitumor properties . The target compound’s 3-chlorophenyl and thioether groups may enhance kinase inhibition (e.g., targeting EGFR or VEGFR) compared to phenyl-substituted analogs .
  • Selectivity : The 4-methylbenzyl acetamide tail may reduce off-target effects compared to bulkier substituents (e.g., ’s 2-phenylpropyl), which could indiscriminately interact with hydrophobic regions .

Q & A

Q. What synthetic methodologies are employed to prepare 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with a thiolating agent (e.g., P₂S₅) to introduce the thio group at position 4.
  • Step 2: Couple the thiol intermediate with 2-chloro-N-(4-methylbenzyl)acetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to form the acetamide linkage .
  • Purification: Crystallization from ethanol or acetonitrile yields the final product.

Q. Key Reaction Conditions Table

StepReagents/ConditionsSolventTemperatureYield
1P₂S₅, 8 h stirringToluene110°C~60%
2K₂CO₃, 24 hDMFRT~75%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm the pyrazolo[3,4-d]pyrimidine core, 3-chlorophenyl group, and acetamide side chain. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methylene group in the thioacetamide moiety (δ 4.2–4.5 ppm) .
  • IR Spectroscopy: Identify characteristic bands for C=O (1650–1700 cm⁻¹), C-S (650–700 cm⁻¹), and N-H (3300 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+ at m/z 452.08).

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO or DMF (common solvents for in vitro assays). Pre-solubilize in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .
  • Stability: Store lyophilized powder at -20°C. Conduct stability studies via HPLC under varying pH (3–9) and temperature (4–37°C) to assess degradation kinetics.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?

Methodological Answer:

  • Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
  • Thioacetamide Linker: Replace sulfur with oxygen or methylene to evaluate steric/electronic effects on potency.
  • Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays.

Q. SAR Optimization Example

ModificationBiological Activity (IC₅₀)
3-Cl0.8 µM (EGFR)
3-NO₂0.5 µM (EGFR)
S → O>10 µM (inactive)

Q. What computational strategies predict target binding and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR). Key residues: Lys721, Met769 .
  • ADMET Prediction: Employ SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

Q. In Silico Results Table

ParameterPredicted Value
logP3.2
CYP3A4 inhibitionHigh
BBB PenetrationLow

Q. How are in vitro biological activities (e.g., antiproliferative effects) rigorously evaluated?

Methodological Answer:

  • Cell Viability Assays: Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., cisplatin) and normalize to DMSO-treated cells .
  • Dose-Response Curves: Test 0.1–100 µM concentrations. Calculate IC₅₀ using GraphPad Prism (non-linear regression).
  • Mechanistic Studies: Perform flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage, caspase-3 activation).

Q. How can contradictory data (e.g., variable synthetic yields) be resolved methodologically?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to optimize reaction variables (e.g., solvent, base, temperature).
  • Case Study: In , substituting acetonitrile with DMF increased yield from 60% to 85% due to improved nucleophilicity of the thiol intermediate .
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., catalyst loading, p < 0.05).

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